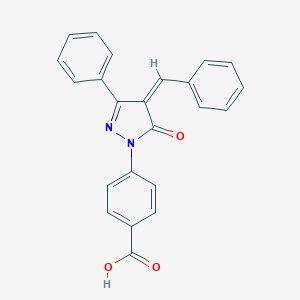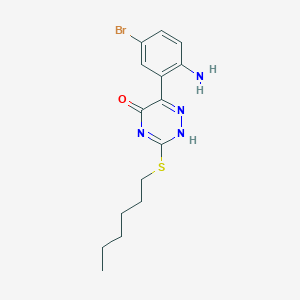![molecular formula C22H19N3O5S B307706 2-Ethoxy-3-nitro-4-[2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B307706.png)
2-Ethoxy-3-nitro-4-[2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-3-nitro-4-[2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-3-nitro-4-[2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol typically involves multi-step organic reactions. The process begins with the preparation of the core benzoxazin structure, followed by the introduction of the ethoxy, nitro, and thienyl groups. Key steps include:
Formation of the Benzoxazin Core: This involves cyclization reactions using appropriate precursors under controlled conditions.
Nitration: Introduction of the nitro group is achieved through nitration reactions using nitric acid or other nitrating agents.
Ethoxylation: The ethoxy group is introduced via ethoxylation reactions, often using ethyl iodide or similar reagents.
Thienyl Substitution: The thienyl group is incorporated through substitution reactions, typically using thiophene derivatives.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvents), and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-3-nitro-4-[2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can convert the nitro group to an amino group, significantly changing the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2-Ethoxy-3-nitro-4-[2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethoxy-3-nitro-4-[2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-3-nitro-4-(2-thien-2-yl)phenol: Lacks the benzoxazin ring, resulting in different chemical properties.
3-Nitro-4-(2-thien-2-yl)phenol: Similar structure but without the ethoxy group, affecting its reactivity and applications.
2-Ethoxy-4-(2-thien-2-yl)phenol: Missing the nitro group, leading to different biological activities.
Uniqueness
2-Ethoxy-3-nitro-4-[2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol is unique due to its combination of functional groups and the benzoxazin ring. This structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H19N3O5S |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
2-ethoxy-3-nitro-4-(2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol |
InChI |
InChI=1S/C22H19N3O5S/c1-2-29-21-17(26)10-9-14(20(21)25(27)28)22-24-16(13-6-3-4-7-18(13)30-22)12-15(23-24)19-8-5-11-31-19/h3-11,16,22,26H,2,12H2,1H3 |
InChI Key |
CGFSLPRBQLGRQB-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1[N+](=O)[O-])C2N3C(CC(=N3)C4=CC=CS4)C5=CC=CC=C5O2)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1[N+](=O)[O-])C2N3C(CC(=N3)C4=CC=CS4)C5=CC=CC=C5O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[6-[4-(ALLYLOXY)PHENYL]-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-BUTANONE](/img/structure/B307623.png)
![7-benzoyl-3-(methylsulfanyl)-6-(1-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307624.png)
![4-(4-oxocyclohexa-2,5-dien-1-ylidene)-2-[3-(trifluoromethyl)phenyl]-3H-phthalazin-1-one](/img/structure/B307627.png)
![1-[6-(2,3-dimethoxyphenyl)-3-methylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]propan-1-one](/img/structure/B307628.png)
![3-(Methylsulfanyl)-7-propionyl-6-(3-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307629.png)
![2-(2-Thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B307630.png)


![2-[2-[(Z)-[2-(3-chloro-2-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-6-methoxyphenoxy]acetic acid](/img/structure/B307638.png)
![[2-Ethoxy-4-({3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B307639.png)
![10-BROMO-3-(BUTYLSULFANYL)-6-(3-THIENYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE](/img/structure/B307641.png)
![5'-bromo-3-[(4-methylbenzyl)sulfanyl]-2'-oxo-1',3',6,7-tetrahydrospiro[{1,2,4}triazino[5,6-d][3,1]benzoxazepine-6,3'-(2'H)-indole]](/img/structure/B307642.png)
methyl}quinolin-8-ol](/img/structure/B307645.png)
methyl]-8-quinolinol](/img/structure/B307647.png)
